molecular formula C20H16ClN3OS B5253389 3-(3-CHLOROBENZOYL)-1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA

3-(3-CHLOROBENZOYL)-1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA

Cat. No.: B5253389
M. Wt: 381.9 g/mol
InChI Key: WJZKGCVZEFRXDW-UHFFFAOYSA-N
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Description

3-(3-Chlorobenzoyl)-1-{4-[(pyridin-4-yl)methyl]phenyl}thiourea is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in medicinal chemistry, agriculture, and material science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorobenzoyl)-1-{4-[(pyridin-4-yl)methyl]phenyl}thiourea typically involves the reaction of 3-chlorobenzoyl chloride with 4-[(pyridin-4-yl)methyl]aniline in the presence of a base, followed by the addition of thiourea. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorobenzoyl)-1-{4-[(pyridin-4-yl)methyl]phenyl}thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the chlorobenzoyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chlorobenzoyl)-1-{4-[(pyridin-4-yl)methyl]phenyl}thiourea has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored as a lead compound for the development of new therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 3-(3-Chlorobenzoyl)-1-{4-[(pyridin-4-yl)methyl]phenyl}thiourea involves its interaction with various molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorobenzoyl)-1-phenylthiourea
  • 3-(3-Chlorobenzoyl)-1-(4-methylphenyl)thiourea
  • 3-(3-Chlorobenzoyl)-1-(4-chlorophenyl)thiourea

Uniqueness

3-(3-Chlorobenzoyl)-1-{4-[(pyridin-4-yl)methyl]phenyl}thiourea is unique due to the presence of the pyridin-4-ylmethyl group, which enhances its ability to interact with biological targets. This structural feature may contribute to its higher potency and selectivity compared to similar compounds.

Properties

IUPAC Name

3-chloro-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3OS/c21-17-3-1-2-16(13-17)19(25)24-20(26)23-18-6-4-14(5-7-18)12-15-8-10-22-11-9-15/h1-11,13H,12H2,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZKGCVZEFRXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CC=C(C=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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